molecular formula C21H15Cl2N3O4S B15099853 (2Z)-2-(2,4-dichlorobenzylidene)-6-(3,4-dimethoxybenzyl)-7H-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7(2H)-dione

(2Z)-2-(2,4-dichlorobenzylidene)-6-(3,4-dimethoxybenzyl)-7H-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7(2H)-dione

Cat. No.: B15099853
M. Wt: 476.3 g/mol
InChI Key: ZJKCSGMBUMEWHR-NVMNQCDNSA-N
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Description

The compound “(2Z)-2-(2,4-dichlorobenzylidene)-6-(3,4-dimethoxybenzyl)-7H-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7(2H)-dione” is a complex organic molecule that belongs to the class of thiazolo[3,2-b][1,2,4]triazine derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound typically involves the condensation of 2,4-dichlorobenzaldehyde with 3,4-dimethoxybenzylamine in the presence of a suitable catalyst. The reaction is carried out under reflux conditions in an organic solvent such as ethanol or methanol. The resulting intermediate is then cyclized with thiosemicarbazide to form the thiazolo[3,2-b][1,2,4]triazine core.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to improve yield and purity. This could include the use of more efficient catalysts, alternative solvents, and advanced purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, typically involving the methoxy groups on the benzyl ring.

    Reduction: Reduction reactions may target the double bond in the benzylidene moiety.

    Substitution: The dichlorobenzylidene group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products Formed

    Oxidation: Formation of quinones or carboxylic acids.

    Reduction: Formation of saturated benzyl derivatives.

    Substitution: Formation of substituted benzylidene derivatives.

Scientific Research Applications

Chemistry

The compound is used as a building block in the synthesis of more complex molecules, particularly in the development of new pharmaceuticals.

Biology

In biological research, this compound may be studied for its potential antimicrobial, antifungal, or anticancer properties.

Medicine

The compound could be investigated for its therapeutic potential in treating various diseases, including infections and cancer.

Industry

In the industrial sector, the compound might be used in the development of new materials or as a precursor in the synthesis of other valuable chemicals.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The thiazolo[3,2-b][1,2,4]triazine core is known to interact with biological macromolecules, potentially inhibiting their function or altering their activity. This interaction can lead to various biological effects, depending on the specific target and pathway involved.

Comparison with Similar Compounds

Similar Compounds

  • (2Z)-2-(2,4-dichlorobenzylidene)-6-(3,4-dimethoxybenzyl)-7H-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7(2H)-dione
  • This compound

Uniqueness

This compound is unique due to its specific substitution pattern on the benzylidene and benzyl rings, which can influence its biological activity and chemical reactivity. The presence of both electron-donating (methoxy) and electron-withdrawing (chloro) groups can lead to interesting electronic properties and reactivity patterns.

Properties

Molecular Formula

C21H15Cl2N3O4S

Molecular Weight

476.3 g/mol

IUPAC Name

(2Z)-2-[(2,4-dichlorophenyl)methylidene]-6-[(3,4-dimethoxyphenyl)methyl]-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7-dione

InChI

InChI=1S/C21H15Cl2N3O4S/c1-29-16-6-3-11(8-17(16)30-2)7-15-19(27)24-21-26(25-15)20(28)18(31-21)9-12-4-5-13(22)10-14(12)23/h3-6,8-10H,7H2,1-2H3/b18-9-

InChI Key

ZJKCSGMBUMEWHR-NVMNQCDNSA-N

Isomeric SMILES

COC1=C(C=C(C=C1)CC2=NN3C(=O)/C(=C/C4=C(C=C(C=C4)Cl)Cl)/SC3=NC2=O)OC

Canonical SMILES

COC1=C(C=C(C=C1)CC2=NN3C(=O)C(=CC4=C(C=C(C=C4)Cl)Cl)SC3=NC2=O)OC

Origin of Product

United States

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